molecular formula C21H26O10 B13423743 visamminol-3'-O-glucoside

visamminol-3'-O-glucoside

Cat. No.: B13423743
M. Wt: 438.4 g/mol
InChI Key: KHWKLNXMSVVKCH-JJDILSOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of visamminol-3’-O-glucoside involves the glycosylation of visamminol with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a glycosyl acceptor, which is visamminol. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the glycosidic bond .

Industrial Production Methods

The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Visamminol-3’-O-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of visamminol-3’-O-glucoside involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully understood, but it is believed to interfere with cellular processes in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Visamminol-3’-O-glucoside is unique due to its specific glycosidic structure and its origin from Saposhnikovia divaricata. Its weak cytotoxicity against cancer cells sets it apart from other glycosides, making it a valuable compound for research .

Biological Activity

Visamminol-3'-O-glucoside is a glycosylated flavonoid compound derived from visamminol, recognized for its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

This compound has the molecular formula C₁₉H₂₁O₁₀ and a molecular weight of approximately 405.37 g/mol. The compound features a glucose moiety at the 3' position of the visamminol structure, which enhances its solubility and biological activity. It is soluble in organic solvents like chloroform and dimethyl sulfoxide, making it suitable for various research applications.

Cytotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The compound shows an IC50 value of 93.91 µM against PC-3 prostate cancer cells, indicating moderate cytotoxicity. In contrast, it has minimal effects on SK-OV-3 ovarian cancer and H460 lung cancer cells at concentrations exceeding 100 µM. This suggests a selective action that may be exploited in targeted cancer therapies.

Antioxidant Properties

Flavonoids, including this compound, are known for their antioxidant capabilities. These properties may contribute to their therapeutic potential by mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The presence of hydroxyl groups in the flavonoid structure facilitates redox reactions, enhancing its ability to scavenge free radicals.

Interaction Studies

Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for elucidating the mechanisms behind its biological effects. For instance, it may influence metabolic pathways by modulating enzyme activities, thereby affecting cellular processes related to growth and apoptosis.

Comparative Analysis with Other Glycosylated Flavonoids

This compound shares structural similarities with other glycosylated flavonoids. Below is a comparative table highlighting some key compounds:

Compound NameStructure TypeUnique Features
Isorhamnetin 3-O-glucosideGlycosyloxyflavoneContains a methoxy group enhancing bioactivity
Cyanidin 3-O-glucosideAnthocyaninKnown for strong antioxidant properties
Quercetin 3-O-glucosideFlavonolExhibits potent anti-inflammatory effects
This compound Glycosylated flavonoidModerate cytotoxicity; unique glycosylation pattern

This table illustrates the distinctive features of this compound compared to other flavonoids, particularly its moderate cytotoxicity which may influence its pharmacokinetics and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the pharmacokinetics and bioavailability of glycosylated flavonoids similar to this compound. For example, research on kaempferol-3-O-glucoside and quercetin-4'-O-glucoside has provided insights into their absorption and metabolism in vivo, revealing low oral bioavailability but significant therapeutic potential when administered appropriately .

Properties

Molecular Formula

C21H26O10

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-4-hydroxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(29-11)21(2,3)31-20-19(27)18(26)17(25)13(7-22)30-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1

InChI Key

KHWKLNXMSVVKCH-JJDILSOYSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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